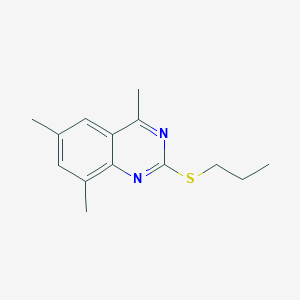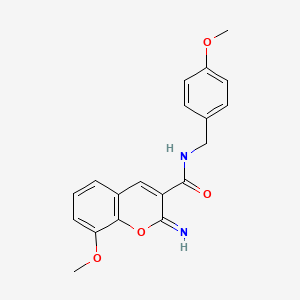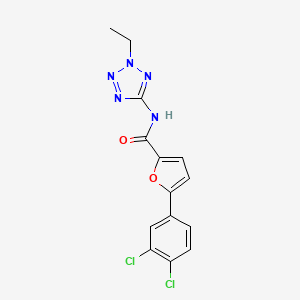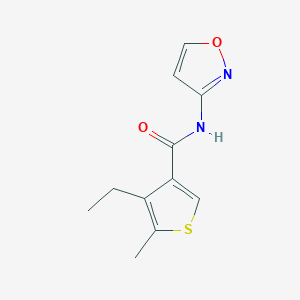
4,6,8-trimethyl-2-(propylthio)quinazoline
Descripción general
Descripción
4,6,8-trimethyl-2-(propylthio)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development and progression of various types of cancers, making it an attractive target for cancer therapy.
Mecanismo De Acción
4,6,8-trimethyl-2-(propylthio)quinazoline selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. The binding of 4,6,8-trimethyl-2-(propylthio)quinazoline to EGFR is highly specific and reversible, allowing for the modulation of EGFR activity in a dose-dependent manner.
Biochemical and Physiological Effects:
4,6,8-trimethyl-2-(propylthio)quinazoline has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activation of survival pathways mediated by EGFR. It also inhibits the migration and invasion of cancer cells by disrupting the cytoskeleton and cell adhesion molecules. 4,6,8-trimethyl-2-(propylthio)quinazoline has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6,8-trimethyl-2-(propylthio)quinazoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR in various biological processes. Its reversible binding to EGFR allows for the modulation of EGFR activity in a dose-dependent manner. However, the use of 4,6,8-trimethyl-2-(propylthio)quinazoline in in vitro and in vivo experiments requires careful consideration of its pharmacokinetic properties, such as solubility, stability, and bioavailability.
Direcciones Futuras
4,6,8-trimethyl-2-(propylthio)quinazoline has shown promising results in preclinical and clinical studies as an anticancer agent. Future research could focus on optimizing its pharmacokinetic properties and developing new formulations for improved delivery and efficacy. In addition, 4,6,8-trimethyl-2-(propylthio)quinazoline could be used as a tool compound to investigate the role of EGFR in various diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of new inhibitors targeting other tyrosine kinases could provide new opportunities for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4,6,8-trimethyl-2-(propylthio)quinazoline has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and survival of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 4,6,8-trimethyl-2-(propylthio)quinazoline has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, 4,6,8-trimethyl-2-(propylthio)quinazoline has been used as a tool compound to investigate the role of EGFR in various biological processes, such as cell signaling, migration, and invasion.
Propiedades
IUPAC Name |
4,6,8-trimethyl-2-propylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVZJAXJQAVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C=C(C=C2C(=N1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700314.png)
![3-(difluoromethyl)-6-(4-iodo-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4700319.png)
![(6-methoxy-2-naphthyl){1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4700324.png)
![methyl 4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4700328.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4700335.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4700343.png)

![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![2-(allylamino)-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700381.png)
